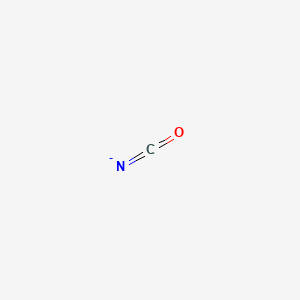

Cyanate

Description

This compound is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

Organic salts of cyanic acid containing the -OCN radical.

Structure

3D Structure

Properties

CAS No. |

71000-82-3 |

|---|---|

Molecular Formula |

CNO- |

Molecular Weight |

42.017 g/mol |

IUPAC Name |

isocyanate |

InChI |

InChI=1S/CNO/c2-1-3/q-1 |

InChI Key |

IQPQWNKOIGAROB-UHFFFAOYSA-N |

Canonical SMILES |

C(=[N-])=O |

Origin of Product |

United States |

Foundational & Exploratory

The Genesis of a New Chemistry: A Technical History of the Discovery of Cyanate

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

The discovery of the cyanate (B1221674) ion and its role in the groundbreaking synthesis of urea (B33335) in the early 19th century marks a pivotal moment in the history of chemistry. This period not only witnessed the artificial production of an organic molecule from inorganic precursors for the first time but also led to the fundamental concept of isomerism. This technical guide provides an in-depth exploration of the core discoveries related to this compound, detailing the key experiments, the methodologies employed by the pioneering scientists, and the quantitative data that reshaped our understanding of chemical compounds.

The Dawn of a New Era: Wöhler's Synthesis of Urea

In 1828, the German chemist Friedrich Wöhler conducted an experiment that would irrevocably blur the lines between the living and non-living worlds in chemistry.[1] His synthesis of urea from ammonium (B1175870) this compound is widely regarded as a turning point that challenged the prevailing theory of vitalism, which posited that organic compounds could only be produced by living organisms.[2]

Experimental Protocol: The Synthesis of Urea from Ammonium this compound

Wöhler's original 1828 publication in Annalen der Physik und Chemie described several approaches to the formation of urea from this compound salts.[3] While the original paper lacks the detailed step-by-step format of modern experimental sections, the procedures can be reconstructed from his descriptions and subsequent analyses.[4]

One of the primary methods involved the reaction of silver this compound with an aqueous solution of ammonium chloride.[5] Another successful approach utilized the reaction of lead this compound with aqueous ammonia (B1221849).[3]

Methodology 1: Reaction of Silver this compound and Ammonium Chloride

-

Preparation of Ammonium this compound Solution: Silver this compound (AgOCN) was treated with a solution of ammonium chloride (NH₄Cl). A double displacement reaction was expected to yield silver chloride (AgCl) and ammonium this compound (NH₄OCN).

-

Isolation of Ammonium this compound: The insoluble silver chloride was removed by filtration, leaving an aqueous solution of ammonium this compound.[6]

-

Conversion to Urea: The ammonium this compound solution was then evaporated by heating. During this process, the ammonium this compound rearranged to form urea.[6]

-

Purification: The resulting white crystalline solid was purified, likely by recrystallization, to yield pure urea.

Methodology 2: Reaction of Lead this compound and Aqueous Ammonia

-

Reaction Mixture: Lead this compound (Pb(OCN)₂) was treated with aqueous ammonia (NH₃).[3]

-

Formation of Ammonium this compound: This reaction also produces ammonium this compound in solution through a double displacement reaction, precipitating lead hydroxide.[5]

-

Conversion and Purification: Similar to the first method, the solution was heated to evaporate the solvent and induce the rearrangement of ammonium this compound to urea. The final product was then purified.

Chemical Pathways and Logical Relationships

The core of Wöhler's discovery lies in the isomerization of ammonium this compound to urea. This transformation represents a rearrangement of atoms within the molecule without any change in the overall elemental composition.

Quantitative Data and Analysis

A crucial aspect of Wöhler's work was the confirmation that the synthesized substance was identical to urea isolated from natural sources. He compared the physical and chemical properties and, importantly, the elemental composition.[5] At the time, elemental analysis was a cornerstone of chemical identification. William Prout had published the elemental composition of natural urea in 1817.[1][5]

| Element | Prout's Analysis of Natural Urea (1817) | Wöhler's Calculated Composition of Ammonium this compound | Modern Values for Urea |

| Nitrogen | 46.65% | 46.67% | 46.65% |

| Carbon | 19.975% | 20.00% | 20.00% |

| Oxygen | 26.65% | 26.67% | 26.66% |

| Hydrogen | 6.67% | 6.66% | 6.71% |

The Isomerism Puzzle: this compound vs. Fulminate (B1208216)

The intellectual groundwork for understanding Wöhler's synthesis was laid by the curious case of silver this compound and silver fulminate. Research by Justus von Liebig on silver fulminate and Wöhler's own work on silver this compound revealed that two compounds could have the same elemental composition yet possess dramatically different properties.[7] This discovery led to the formulation of the concept of isomerism by Jöns Jacob Berzelius.[8]

Experimental Protocols: Synthesis of Silver this compound and Silver Fulminate

The synthesis of these two isomers required distinct procedures, highlighting their different chemical natures from the outset.

Methodology: Synthesis of Silver Fulminate (Liebig, c. 1823)

Liebig's work with the highly explosive silver fulminate was perilous. The synthesis involves the reaction of silver with nitric acid and ethanol.[9]

-

Dissolution of Silver: Silver metal is dissolved in concentrated nitric acid.

-

Reaction with Ethanol: The resulting silver nitrate (B79036) solution is then carefully added to ethanol.

-

Precipitation: The reaction is exothermic and proceeds vigorously, leading to the precipitation of silver fulminate (AgCNO). Extreme caution is necessary as the precipitate is highly sensitive to shock and friction.[9]

Methodology: Synthesis of Silver this compound (Wöhler)

The synthesis of the more stable silver this compound involved the reaction of a soluble silver salt with a this compound salt.

-

Preparation of Reactant Solutions: Separate aqueous solutions of silver nitrate (AgNO₃) and a this compound salt (e.g., potassium this compound, KOCN) are prepared.

-

Precipitation: The two solutions are mixed, resulting in the immediate precipitation of the sparingly soluble silver this compound (AgOCN).

-

Isolation and Purification: The precipitate is collected by filtration, washed, and dried.

Logical Relationship: The Concept of Isomerism

The stark contrast in the properties of silver this compound and silver fulminate, despite their identical elemental composition, was a major puzzle for early 19th-century chemists.

Quantitative Data: Elemental Analysis of Isomers

The confirmation of isomerism relied heavily on the accuracy of elemental analysis. Liebig, a master of this technique, provided precise data for silver fulminate.

| Compound | Element | Experimental Percentage (Liebig, 1823) | Calculated Percentage |

| Silver Fulminate | Silver (Ag) | 72.187% | 71.97% |

| Cyanogen (B1215507) (CN) | 17.160% | 17.35% | |

| Oxygen (O) | 10.653% | 10.67% |

These results, when compared to the analysis of silver this compound, demonstrated that while the constituent elements were present in the same proportions, their arrangement must be different, giving rise to the distinct properties of the two compounds.

Precursors to the Discovery: Cyanic Acid and Early Cyanogen Compounds

The groundbreaking work of Wöhler and Liebig was built upon earlier investigations into cyanogen and its derivatives. Wöhler himself had discovered cyanic acid in 1824.[10]

Experimental Protocol: Preparation of Cyanic Acid

Wöhler's preparation of cyanic acid involved the thermal decomposition of its polymer, cyanuric acid.

-

Thermal Decomposition: Cyanuric acid (C₃H₃N₃O₃) is heated in a stream of carbon dioxide.

-

Condensation: The vapors produced are passed through a freezing mixture to condense the volatile cyanic acid (HOCN).

-

Properties: The resulting liquid was found to be highly volatile, with a strong acidic character, and was only stable at temperatures below 0°C.

Historical Timeline of Key Discoveries

The understanding of this compound chemistry evolved over several decades, with each discovery building upon the last.

Conclusion

The discovery of this compound and its central role in the synthesis of urea and the elucidation of isomerism represent a paradigm shift in the history of chemistry. The meticulous, albeit dangerous, experimental work of Friedrich Wöhler and Justus von Liebig, validated by the powerful tool of elemental analysis, dismantled the theory of vitalism and laid the foundation for modern organic chemistry. This technical guide has revisited these seminal experiments, providing a framework for understanding the methodologies and quantitative reasoning that propelled this chemical revolution. The legacy of these discoveries continues to influence contemporary research in chemical synthesis, materials science, and drug development, underscoring the enduring importance of fundamental chemical principles.

References

- 1. quora.com [quora.com]

- 2. sciencemadness.org [sciencemadness.org]

- 3. Wöhler synthesis - Wikipedia [en.wikipedia.org]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. quora.com [quora.com]

- 6. elearning.uniroma1.it [elearning.uniroma1.it]

- 7. Justus von Liebig and Friedrich Wöhler | Science History Institute [sciencehistory.org]

- 8. CHEM 125a - Lecture 21 - Berzelius to Liebig and Wöhler (1805-1832) | Open Yale Courses [oyc.yale.edu]

- 9. grokipedia.com [grokipedia.com]

- 10. 2024.sci-hub.se [2024.sci-hub.se]

An In-depth Technical Guide to the Physicochemical Properties of the Cyanate Ion

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cyanate (B1221674) ion (OCN⁻), a small, linear, and pseudohalide anion, has garnered significant interest in the scientific community due to its diverse chemical reactivity and profound biological implications. This guide provides a comprehensive overview of the core physicochemical properties of the this compound ion, detailed experimental protocols for its analysis, and an exploration of its role in biological signaling pathways, particularly through the post-translational modification of proteins.

Core Physicochemical Properties

The this compound ion is a versatile chemical entity with a unique electronic structure that dictates its reactivity and physical characteristics.

Structure and Bonding

The this compound ion is a linear triatomic anion with the atoms arranged in the order O-C-N. Its structure is best described as a resonance hybrid of three contributing forms, with the most significant contributor having a triple bond between the carbon and nitrogen atoms.

The linear geometry of the this compound ion is a consequence of the sp hybridization of the central carbon atom. This arrangement minimizes electron pair repulsion, resulting in a stable configuration.

Table 1: Structural and Bonding Properties of the this compound Ion

| Property | Value | Reference |

| Molecular Formula | OCN⁻ | |

| Molecular Geometry | Linear | [1][2] |

| Bond Angle (O-C-N) | 180° | [1][2] |

| C-N Bond Length | ~1.17 - 1.19 Å | |

| C-O Bond Length | ~1.22 Å |

Spectroscopic Properties

Spectroscopic techniques are invaluable for the identification and characterization of the this compound ion. Infrared (IR) and Raman spectroscopy are particularly useful for probing its vibrational modes.

Table 2: Vibrational Frequencies of the this compound Ion

| Vibrational Mode | Description | IR Frequency (cm⁻¹) | Raman Active |

| ν₁ | Symmetric Stretch | ~1207 - 1300 | Yes |

| ν₂ | Bending (degenerate) | ~630 | Yes |

| ν₃ | Asymmetric Stretch | ~2096 - 2165 | Yes |

The intense absorption band around 2096 cm⁻¹ in the IR spectrum is a characteristic feature of the C≡N triple bond and serves as a useful diagnostic marker for the presence of the this compound ion[3].

Thermodynamic Properties

The thermodynamic stability of the this compound ion is crucial for understanding its formation and reactivity in various chemical and biological systems.

Table 3: Thermodynamic Properties of the this compound Ion (Aqueous)

| Property | Value | Units |

| Standard Enthalpy of Formation (ΔHf°) | -147.7 ± 4.2 | kJ/mol |

| Standard Gibbs Free Energy of Formation (ΔGf°) | -97.1 | kJ/mol |

| Standard Molar Entropy (S°) | 115.1 | J/mol·K |

Chemical Reactivity

The this compound ion is an ambidentate nucleophile, meaning it can react with electrophiles at either the nitrogen or the oxygen atom. In biological systems, its most significant reaction is the carbamoylation of primary amines (e.g., the ε-amino group of lysine (B10760008) residues in proteins) and thiols (e.g., the sulfhydryl group of cysteine residues). This non-enzymatic post-translational modification can alter the structure, function, and stability of proteins.

Experimental Protocols for this compound Ion Analysis

Accurate quantification of the this compound ion is essential for studying its role in both chemical and biological processes. Two common methods for its determination are spectrophotometry and ion chromatography.

Spectrophotometric Determination of this compound

This method is based on the reaction of this compound with 2-aminobenzoic acid to form a product that can be quantified by its absorbance.

Principle: this compound reacts with 2-aminobenzoic acid in an acidic medium. Subsequent cyclization of the product forms 2,4(1H,3H)-quinazolinedione, which has a strong absorbance at 310 nm[1].

Reagents:

-

2-aminobenzoic acid solution (10 mM in 0.1 M HCl)

-

Hydrochloric acid (HCl), 6 M

-

Potassium this compound (KOCN) standard solutions (0.01 to 2 mM in deionized water)

Procedure:

-

To 1.0 mL of the sample or standard solution, add 1.0 mL of the 2-aminobenzoic acid solution.

-

Incubate the mixture at 37°C for 30 minutes.

-

Add 1.0 mL of 6 M HCl to induce cyclization.

-

Incubate at 37°C for a further 60 minutes.

-

Cool the solution to room temperature.

-

Measure the absorbance at 310 nm against a reagent blank.

-

Construct a calibration curve using the standard solutions to determine the concentration of this compound in the sample.

Ion Chromatography (IC) Analysis of this compound

Ion chromatography offers a sensitive and selective method for the separation and quantification of this compound in complex matrices, such as biological fluids.

Principle: The sample is injected into an ion chromatograph, where anions are separated on an anion-exchange column based on their affinity for the stationary phase. The separated ions are then detected by a conductivity detector.

Instrumentation and Conditions:

-

Instrument: Ion Chromatograph equipped with a conductivity detector.

-

Column: A high-capacity anion-exchange column (e.g., Dionex IonPac AS15).

-

Eluent: A potassium hydroxide (B78521) or sodium hydroxide gradient.

-

Flow Rate: Typically 1.0-1.5 mL/min.

-

Injection Volume: 10-100 µL.

-

Detection: Suppressed conductivity.

Procedure:

-

Sample Preparation: For biological samples like plasma, protein precipitation is necessary. This can be achieved by adding a precipitating agent (e.g., acetonitrile (B52724) or perchloric acid), followed by centrifugation to remove the precipitated proteins. The supernatant is then filtered through a 0.22 µm filter.

-

Calibration: Prepare a series of potassium this compound standards in a matrix that matches the prepared samples as closely as possible.

-

Analysis: Inject the prepared samples and standards into the ion chromatograph.

-

Quantification: Identify the this compound peak based on its retention time compared to the standards. Quantify the concentration by integrating the peak area and comparing it to the calibration curve.

Biological Significance and Signaling Pathways

In biological systems, the this compound ion is primarily known for its ability to cause protein carbamoylation. This non-enzymatic modification can have significant consequences for protein function and has been implicated in the pathophysiology of several diseases, particularly cardiovascular disease and chronic kidney disease.

Protein Carbamoylation

The reaction of this compound with the primary amino groups of proteins, predominantly the ε-amino group of lysine residues, results in the formation of homocitrulline. This modification neutralizes the positive charge of the lysine residue, which can lead to alterations in protein structure, stability, and function.

Signaling Pathways Affected by Carbamoylation

The carbamoylation of specific proteins can trigger or disrupt cellular signaling pathways, contributing to disease progression.

Low-density lipoprotein (LDL) is a key player in the development of atherosclerosis. Carbamoylation of LDL (cLDL) enhances its atherogenic properties. cLDL is recognized by scavenger receptors on macrophages, such as LOX-1 (lectin-like oxidized LDL receptor-1), leading to foam cell formation, a hallmark of atherosclerotic plaques. The binding of cLDL to LOX-1 activates downstream signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway, which promotes inflammation and endothelial dysfunction.

Collagen, a major component of the extracellular matrix (ECM), can also be carbamoylated. This modification can alter its structural integrity and its interaction with cell surface receptors like integrins. Carbamylation of collagen can impair its ability to form stable fibrils and may disrupt integrin-mediated cell adhesion and signaling, potentially contributing to fibrosis and tissue dysfunction.

Recent studies have shown that histones, the proteins responsible for packaging DNA into chromatin, can be carbamoylated. This modification can alter chromatin structure and accessibility, thereby influencing gene expression. Histone carbamoylation may act in concert with other post-translational modifications to regulate transcriptional programs, although the precise mechanisms are still under investigation.

Conclusion

The this compound ion, with its distinct physicochemical properties, plays a multifaceted role in chemistry and biology. Its ability to induce protein carbamoylation has emerged as a critical factor in the pathogenesis of various diseases. A thorough understanding of its fundamental properties, coupled with robust analytical methods, is essential for elucidating its mechanisms of action and for the development of novel therapeutic strategies targeting the consequences of its reactivity. This guide provides a foundational resource for researchers and professionals dedicated to advancing our knowledge in this important area of study.

References

- 1. A Workflow towards the Reproducible Identification and Quantitation of Protein Carbonylation Sites in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Proteomics Analysis of Carbamylation - Creative Proteomics [creative-proteomics.com]

- 3. The Determination of Trace Levels of Cyanide by Ion Chromatography with Electrochemical Detection - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Resonance Structures and Stability of the Cyanate Ion

For Researchers, Scientists, and Drug Development Professionals

Abstract

The cyanate (B1221674) ion (OCN⁻) is a linear, ambidentate ligand of significant interest in both inorganic and organic chemistry. Its reactivity and coordination properties are direct consequences of its electronic structure, which is best described as a resonance hybrid of three contributing structures. This guide provides a comprehensive technical overview of the resonance structures of the this compound ion, their relative stability, and the experimental and theoretical methods used for their characterization. Detailed experimental protocols, quantitative data, and visual representations of the underlying chemical principles are presented to serve as a valuable resource for researchers in chemistry and drug development.

Resonance Structures of the this compound Ion

The electronic structure of the this compound ion cannot be represented by a single Lewis structure. Instead, it is a resonance hybrid of the three structures shown below. The actual structure of the ion is a weighted average of these contributors, with the electron density delocalized across the oxygen, carbon, and nitrogen atoms.

Caption: The three resonance structures of the this compound ion.

Stability of the Resonance Structures

The relative contribution of each resonance structure to the overall hybrid is determined by its stability. The stability of a resonance structure can be estimated by considering the following factors:

-

Octet Rule: Structures where all atoms have a complete octet of valence electrons are more stable. All three resonance structures of the this compound ion satisfy the octet rule.

-

Formal Charge: Structures with the smallest formal charges on the atoms are more stable.

-

Electronegativity: For structures with formal charges, the most stable structure is the one that places the negative charge on the most electronegative atom.

The formal charges for each atom in the three resonance structures are calculated as follows:

-

Formal Charge = (Valence Electrons) - (Non-bonding Electrons) - (1/2 * Bonding Electrons)

A summary of the formal charges for each resonance structure is presented in the table below.

| Structure | Oxygen Formal Charge | Carbon Formal Charge | Nitrogen Formal Charge |

| A | 0 | 0 | -1 |

| B | -1 | 0 | 0 |

| C | +1 | 0 | -2 |

Based on this analysis:

-

Structure C is the least stable due to the large formal charges and the placement of a positive formal charge on the highly electronegative oxygen atom.

-

Structure A and Structure B are more stable as they have smaller formal charges.

-

Structure B is the most stable and therefore the major contributor to the resonance hybrid. This is because the negative formal charge resides on the oxygen atom, which is the most electronegative atom in the ion.

Quantitative Data

The resonance hybrid nature of the this compound ion is supported by experimental and theoretical data, which show that the bond lengths and vibrational frequencies are intermediate between those expected for single, double, or triple bonds.

Bond Lengths

The experimentally determined and theoretically calculated bond lengths in the this compound ion are a blend of the different bond orders predicted by the resonance structures.

| Bond | Experimental Bond Length (Å) (X-ray Diffraction of NaNCO)[1] | Theoretical Bond Length (Å) (DFT B3LYP/6-311++G(3df,3pd))[1] |

| C-O | 1.21 | 1.224 |

| C-N | 1.13 | 1.187 |

These values are intermediate between typical single, double, and triple bond lengths, confirming the delocalized electronic structure.

Vibrational Frequencies

Vibrational spectroscopy provides further evidence for the resonance hybrid structure. The observed frequencies for the stretching and bending modes of the this compound ion are consistent with the delocalized bonding picture.

| Vibrational Mode | Symmetry | Experimental Frequency (cm⁻¹) (FTIR) | Experimental Frequency (cm⁻¹) (Raman, solid KOCN) |

| ν₁ (symm. stretch) | Σ⁺ | ~1207 | 1218 |

| ν₂ (bend) | Π | ~630 | 628, 638 (split) |

| ν₃ (asymm. stretch) | Σ⁺ | ~2165 | 2170 |

Experimental Protocols

The characterization of the this compound ion's structure relies on several key experimental techniques.

Single-Crystal X-ray Diffraction

This technique provides precise measurements of bond lengths and angles in the crystalline state.

Methodology:

-

Crystal Growth: Single crystals of a this compound salt (e.g., potassium this compound, KOCN) are grown from a saturated aqueous solution by slow evaporation. A suitable crystal with dimensions of approximately 0.1-0.3 mm is selected.

-

Mounting: The crystal is mounted on a goniometer head using a suitable adhesive or oil.

-

Data Collection: The mounted crystal is placed in a diffractometer and cooled to a low temperature (typically 100 K) to reduce thermal vibrations. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data are processed to determine the unit cell dimensions and space group. The positions of the atoms are determined from the electron density map, and the structure is refined to obtain accurate bond lengths and angles.

Caption: Workflow for Single-Crystal X-ray Diffraction.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by the molecule, corresponding to its vibrational modes.

Methodology:

-

Sample Preparation (Solid): A small amount of the this compound salt is finely ground with potassium bromide (KBr) powder (typically 1-2% by weight). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer. A background spectrum of a pure KBr pellet is recorded first. Then, the spectrum of the sample pellet is recorded over a specific range (e.g., 4000-400 cm⁻¹). The final absorbance spectrum is obtained by ratioing the sample spectrum to the background spectrum.

Raman Spectroscopy

Raman spectroscopy provides complementary vibrational information to FTIR, based on the inelastic scattering of monochromatic light.

Methodology:

-

Sample Preparation: A solid sample of the this compound salt can be analyzed directly as a powder in a capillary tube or pressed into a pellet.

-

Data Acquisition: The sample is placed in the spectrometer and illuminated with a monochromatic laser source. The scattered light is collected at a 90° or 180° angle and passed through a monochromator to separate the Raman scattered light from the Rayleigh scattered light. The intensity of the Raman scattered light is then plotted as a function of the frequency shift from the excitation source.

Computational Analysis: Natural Bond Orbital (NBO) Theory

Theoretical Workflow:

-

Quantum Chemical Calculation: The electronic structure of the this compound ion is calculated using an appropriate level of theory (e.g., Density Functional Theory with a suitable basis set).

-

NBO Analysis: The calculated wave function is then analyzed using an NBO program. The program identifies the localized bonds and lone pairs that correspond to the ideal Lewis structures.

-

Resonance Delocalization: The NBO analysis quantifies the delocalization of electron density from the ideal Lewis structures to "non-Lewis" orbitals (e.g., antibonding orbitals).

-

Resonance Weighting: The extent of this delocalization is used to calculate the percentage contribution of each resonance structure to the overall resonance hybrid.

Caption: Workflow for NBO Analysis of Resonance.

Based on qualitative rules, the expected trend in resonance contributions is: Structure B > Structure A >> Structure C . A full NBO analysis would provide the precise numerical values for these contributions.

Conclusion

The this compound ion provides a classic example of resonance, where the delocalization of π-electrons leads to a hybrid structure with enhanced stability. The combination of experimental techniques like X-ray diffraction and vibrational spectroscopy, along with theoretical methods such as NBO analysis, provides a complete picture of the bonding in this important chemical species. Understanding the nuances of its electronic structure is crucial for predicting its reactivity and designing novel molecules and materials for applications in various scientific fields, including drug development.

References

The Dawn of a New Chemical Era: The Discovery of Cyanate and the Unraveling of Isomerism

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The early 19th century was a period of revolutionary change in the field of chemistry. The long-held doctrine of vitalism, which posited that organic compounds could only be produced by living organisms, was about to be challenged by a series of groundbreaking discoveries. At the heart of this scientific upheaval was a simple anion: cyanate (B1221674). This technical guide provides an in-depth exploration of the discovery of this compound and its pivotal role in the development of isomerism theory, a concept that fundamentally reshaped our understanding of molecular structure and chemical identity.

The Serendipitous Synthesis of Urea (B33335) and the Challenge to Vitalism

In 1828, the German chemist Friedrich Wöhler was attempting to synthesize ammonium (B1175870) this compound by reacting silver this compound with ammonium chloride.[1][2] His goal was to prepare a pure sample of the inorganic salt. However, upon heating the resulting solution, he obtained crystalline solid that was not ammonium this compound. To his astonishment, analysis revealed the compound to be urea, a well-known organic substance found in urine.[3][4]

This unexpected synthesis of an organic compound from inorganic starting materials was a landmark achievement.[5] Wöhler himself recognized the significance of his finding, famously writing to his mentor Jöns Jacob Berzelius, "I must tell you that I can prepare urea without requiring a kidney of an animal, either man or dog."[3] While the overthrow of vitalism was a gradual process, Wöhler's synthesis of urea delivered a significant blow to the theory, demonstrating that the chemical laws governing the inorganic world were also applicable to the organic realm.[1][5]

A Tale of Two Silvers: The Fulminate-Cyanate Controversy and the Birth of Isomerism

The story of this compound's role in chemical history began even before Wöhler's synthesis of urea. It was a scientific dispute between Wöhler and another prominent German chemist, Justus von Liebig, that laid the groundwork for the theory of isomerism.

In 1823, Liebig, known for his work on explosive compounds, had meticulously analyzed silver fulminate (B1208216).[6][7] A few years later, Wöhler analyzed silver this compound and found, to his surprise, that it had the same elemental composition as silver fulminate.[3] This was a perplexing discovery, as the two substances had vastly different properties. Silver fulminate is a highly explosive and sensitive compound, while silver this compound is a stable, harmless white powder.[8][9]

Liebig initially dismissed Wöhler's findings, believing them to be the result of analytical error.[8] However, upon repeating the experiments, he was forced to concede that Wöhler was correct.[8] This led to a crucial question: how could two substances with the same elemental composition exhibit such different chemical properties?

The resolution to this puzzle was proposed by the Swedish chemist Jöns Jacob Berzelius, a towering figure in 19th-century chemistry.[10] In 1830, after reviewing the work of Wöhler and Liebig, Berzelius introduced the term isomerism (from the Greek isomeres, meaning "having equal parts") to describe the phenomenon of two or more compounds having the same elemental composition but different properties.[11][12][13] He correctly postulated that the difference between isomers lay in the arrangement of their atoms in space.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments that led to the discovery of this compound and the development of isomerism theory.

Synthesis of Silver this compound

Silver this compound can be prepared by the reaction of potassium this compound with silver nitrate (B79036) in an aqueous solution.[14]

Materials:

-

Potassium this compound (KOCN)

-

Silver nitrate (AgNO₃)

-

Distilled water

-

Beakers

-

Stirring rod

-

Filter paper and funnel

-

Drying oven

Procedure:

-

Prepare a solution of potassium this compound by dissolving a known quantity in distilled water.

-

Prepare a separate solution of silver nitrate by dissolving a stoichiometric amount in distilled water.

-

Slowly add the silver nitrate solution to the potassium this compound solution while stirring continuously.

-

A white precipitate of silver this compound will form immediately.

-

Continue stirring for a few minutes to ensure complete precipitation.

-

Filter the precipitate using filter paper and a funnel.

-

Wash the precipitate with distilled water to remove any soluble impurities.

-

Carefully transfer the filtered silver this compound to a watch glass and dry it in an oven at a low temperature (e.g., 60-70°C) to avoid decomposition.

Synthesis of Silver Fulminate

Caution: Silver fulminate is a primary explosive and is extremely sensitive to shock, friction, and heat. This synthesis should only be performed by trained professionals in a controlled laboratory setting with appropriate safety precautions.

The synthesis of silver fulminate involves the reaction of silver, nitric acid, and ethanol (B145695).[15][16]

Materials:

-

Silver metal or silver nitrate (AgNO₃)

-

Concentrated nitric acid (HNO₃)

-

Ethanol (C₂H₅OH)

-

Distilled water

-

Heating mantle or water bath

-

Erlenmeyer flask

-

Fume hood

Procedure:

-

In a fume hood, dissolve silver metal or silver nitrate in concentrated nitric acid. The reaction is exothermic and produces toxic nitrogen oxides.

-

Carefully heat the solution to between 80-90°C.[16]

-

Slowly and cautiously add ethanol to the hot solution. A vigorous reaction will occur, with the evolution of more gases.

-

White crystals of silver fulminate will precipitate out of the solution.

-

Allow the solution to cool, and then carefully collect the crystals by filtration.

-

The crystals should be handled with extreme care and kept wet to reduce their sensitivity. Only very small quantities should be prepared at a time.[17]

Wöhler's Synthesis of Urea

Wöhler's original synthesis can be replicated by heating an aqueous solution of ammonium this compound, which is typically formed in situ from the reaction of potassium this compound and ammonium chloride.[1][18]

Materials:

-

Potassium this compound (KOCN)

-

Ammonium chloride (NH₄Cl)

-

Distilled water

-

Beaker

-

Bunsen burner or hot plate

-

Evaporating dish

-

Crystallizing dish

Procedure:

-

Prepare separate aqueous solutions of potassium this compound and ammonium chloride.

-

Mix the two solutions in a beaker. A double displacement reaction occurs, forming potassium chloride and ammonium this compound in solution.

-

Gently heat the solution. The ammonium this compound will begin to isomerize into urea.[1]

-

Continue heating to evaporate the water, concentrating the solution.

-

Transfer the concentrated solution to an evaporating dish and continue to heat gently until a crystalline solid begins to form.

-

Allow the solution to cool slowly in a crystallizing dish.

-

Crystals of urea will form. These can be separated from the potassium chloride by recrystallization from ethanol, in which urea is more soluble.

Data Presentation

The stark difference in properties between silver this compound and silver fulminate, despite their identical elemental composition, was the key observation that led to the theory of isomerism.

| Property | Silver this compound (AgOCN) | Silver Fulminate (AgCNO) |

| Appearance | Grayish powder | White crystalline solid |

| Molar Mass | 149.89 g/mol | 149.89 g/mol |

| Density | ~4.0 g/cm³ | 3.938 g/cm³ |

| Melting/Decomposition | Stable, with a melting point of 320°C | Highly unstable, explodes at 170°C |

| Stability | Relatively stable | Extremely sensitive to shock, friction, and heat; a primary explosive |

| Solubility | Slightly soluble in water | Slightly soluble in cold water, can be recrystallized from hot water |

| Elemental Composition | Identical to Silver Fulminate (Ag, C, N, O) | Identical to Silver this compound (Ag, C, N, O) |

Table 1: Comparison of the Physical and Chemical Properties of Silver this compound and Silver Fulminate.[9][16]

Visualizing the Concepts

Logical Development of Isomerism Theory

Experimental Workflow: Wöhler's Synthesis of Urea

Conclusion

The discovery of this compound and the subsequent resolution of the fulminate-cyanate paradox were pivotal moments in the history of chemistry. They not only led to the formulation of the theory of isomerism, a cornerstone of modern structural chemistry, but also played a crucial role in the gradual erosion of the vitalistic worldview. The work of Wöhler, Liebig, and Berzelius in this area laid the foundation for organic chemistry as a rational and predictive science, opening the door to the synthesis of a vast array of novel molecules with profound implications for medicine, materials science, and all aspects of modern life. For researchers and professionals in drug development, this historical episode serves as a powerful reminder of how unexpected experimental results and the rigorous pursuit of scientific truth can lead to paradigm shifts that redefine the boundaries of a scientific discipline.

References

- 1. Wöhler synthesis - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Friedrich Wöhler [chemistry.msu.edu]

- 4. mun.ca [mun.ca]

- 5. Vitalism and synthesis of urea. From Friedrich Wöhler to Hans A. Krebs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. sciencemadness.org [sciencemadness.org]

- 8. JOST A MON: this compound or Fulminate [jostamon.blogspot.com]

- 9. Silver this compound vs. Silver Fulminate | Study.com [study.com]

- 10. Jöns Jacob Berzelius - Atomism, Nomenclature, Chemistry | Britannica [britannica.com]

- 11. Isomer.html [chem125-oyc.webspace.yale.edu]

- 12. Jöns Jacob Berzelius - Geniuses [geniuses.club]

- 13. Jöns Jacob Berzelius - Wikipedia [en.wikipedia.org]

- 14. Silver this compound Preparation & Uses | Study.com [study.com]

- 15. Silver Fulminate | Properties, Solubility & Reactions | Study.com [study.com]

- 16. Silver fulminate - Wikipedia [en.wikipedia.org]

- 17. Silver this compound vs Silver Fulminate [chem.rutgers.edu]

- 18. elearning.uniroma1.it [elearning.uniroma1.it]

theoretical studies on the electronic structure of cyanate

An In-depth Technical Guide on the Theoretical Studies of the Electronic Structure of the Cyanate (B1221674) Anion

Introduction

The this compound anion, [OCN]⁻, is a linear, triatomic pseudohalide of significant interest in both inorganic and organic chemistry. Its ambidentate nature, allowing it to act as a nucleophile at either the nitrogen or oxygen terminus, makes it a versatile building block and ligand.[1][2] A thorough understanding of its electronic structure is paramount for rationalizing its bonding, spectroscopic properties, and chemical reactivity. This technical guide provides a comprehensive overview of the theoretical studies that have elucidated the electronic landscape of the this compound anion, targeting researchers, scientists, and professionals in drug development.

The electronic structure of this compound is best described as a resonance hybrid of multiple forms, with the most significant contributors being [O⁻–C≡N] and [O=C=N⁻].[1] This delocalization of electrons across the O-C-N framework is central to its properties. Theoretical chemistry, through a variety of computational methods, has provided deep insights that complement and explain experimental observations.

Theoretical Models of Bonding and Electronic Structure

Valence Bond Theory (VBT)

Valence Bond Theory describes the bonding in this compound through localized orbitals and resonance. The central carbon atom is sp-hybridized, forming a σ-bond with both the oxygen and nitrogen atoms.[3] The remaining unhybridized p-orbitals on carbon overlap with p-orbitals on the terminal oxygen and nitrogen atoms to form two perpendicular π-bonds.

The true electronic distribution is a weighted average of several resonance structures. Quantum chemical calculations suggest the primary contributors are:

-

Structure A: [:Ö̤−C≡N:]⁻ (major contributor, ~61%)

-

Structure B: [:Ö̤=C=N̤̈]⁻ (significant contributor, ~30%)

-

Structure C: [:O≡C−N̤̈:]⁻ (minor contributor, ~4%)[1]

This resonance hybridization explains the partial double-bond character of the C-O bond and the partial triple-bond character of the C-N bond, which is consistent with experimental and computational data.

Molecular Orbital (MO) Theory

Molecular Orbital Theory provides a more delocalized picture of the electronic structure. The atomic orbitals of oxygen, carbon, and nitrogen combine to form a set of molecular orbitals that extend over the entire anion. For linear OCN⁻, these are classified as σ and π orbitals. Computational studies have shown that the Highest Occupied Molecular Orbital (HOMO) is a pair of degenerate π-orbitals, which are primarily involved in nucleophilic reactions.[4]

Computational and Spectroscopic Studies

Modern computational chemistry provides highly accurate quantitative data on the electronic and geometric structure of molecules. These theoretical results are often validated by and used to interpret experimental data from techniques like photoelectron and vibrational spectroscopy.

Computational Protocols

A typical theoretical study of the this compound anion involves several key steps, often employing ab initio or Density Functional Theory methods.

-

Protocol 1: Density Functional Theory (DFT) Calculations

-

Method Selection: A common and effective method is DFT, which calculates the electron density to determine the energy and properties of the system. The B3LYP functional is frequently used as it provides a good balance of accuracy and computational cost.[4][5][6]

-

Basis Set Selection: A flexible basis set is crucial for accurately describing anions. The Pople-style 6-311++G(3df,3pd) basis set is a high-level choice, incorporating diffuse functions (++) to handle the anion's diffuse electron density and multiple polarization functions (3df, 3pd) for accurately describing bonding.[4][5][6]

-

Geometry Optimization: The molecular geometry is optimized to find the lowest energy structure. For this compound, this confirms its linear arrangement.[4]

-

Frequency Analysis: Vibrational frequencies are calculated to confirm the optimized structure is a true energy minimum (i.e., has no imaginary frequencies) and to predict the infrared spectrum.

-

Property Calculation: Following optimization, electronic properties are calculated. This often involves techniques like Natural Bond Orbital (NBO) analysis to determine atomic charges and bond orders, or Quantum Theory of Atoms in Molecules (QTAIM) to analyze electron density topology.[4][5][6]

-

Data from Theoretical and Experimental Studies

The combination of computational and experimental methods provides a well-rounded picture of the this compound anion's properties.

Table 1: Geometric Parameters for the this compound Anion (OCN⁻)

| Parameter | Theoretical (B3LYP)[4] | Experimental (X-ray)[4] | Experimental (PES)[7] |

|---|---|---|---|

| C—O Bond Length (Å) | 1.224 | 1.21 | 1.26 ± 0.01 |

| C—N Bond Length (Å) | 1.187 | 1.13 | 1.17 ± 0.01 |

| O—C—N Bond Angle (°) | 180.0 | Linear | Linear |

Note: The accuracy of the early X-ray data for bond lengths has been noted as potentially low.[4]

Table 2: Calculated and Experimental Electronic Properties of the this compound Anion (OCN⁻)

| Property | Value | Method/Source |

|---|---|---|

| Natural Charge on O | -0.776 e | NBO Analysis (B3LYP)[4] |

| Natural Charge on C | +0.600 e | NBO Analysis (B3LYP)[4] |

| Natural Charge on N | -0.823 e | NBO Analysis (B3LYP)[4] |

| C—O Bond Order | 1.493 | NBO Analysis (B3LYP)[4] |

| C—N Bond Order | 2.444 | NBO Analysis (B3LYP)[4] |

| Adiabatic Electron Affinity (EA) | 3.609 ± 0.005 eV | Photoelectron Spectroscopy[7][8] |

| IR Absorption (C≡N character) | ~2096 cm⁻¹ | Infrared Spectroscopy[1] |

Protocol: Photoelectron Spectroscopy (PES)

Photoelectron spectroscopy is a powerful experimental technique that provides direct information about electron binding energies.

-

Principle: Based on the photoelectric effect, a sample is irradiated with high-energy photons (e.g., from a 266 nm laser), causing electrons to be ejected.[7][9]

-

Instrumentation: Anions like OCN⁻ are generated in the gas phase and guided into a high-vacuum chamber. They are irradiated by a laser pulse.

-

Analysis: The kinetic energy of the ejected photoelectrons is measured by a detector, such as a time-of-flight analyzer. The electron binding energy is then determined by subtracting the measured kinetic energy from the photon energy.

-

Data Interpretation: The lowest binding energy at which a transition is observed corresponds to the adiabatic electron affinity (EA) of the neutral NCO radical. Vibrational progressions in the spectrum can be analyzed (Franck-Condon analysis) to determine changes in geometry between the anion and the neutral molecule.[7]

Correlation of Electronic Structure with Reactivity

The theoretical data provides a clear rationale for the observed ambident reactivity of the this compound anion.

-

Charge Distribution: NBO analysis shows that the negative charge is distributed on the terminal oxygen and nitrogen atoms, with the nitrogen atom being slightly more negative (-0.823 vs -0.776 for oxygen).[4]

-

Frontier Orbitals: The HOMO, a π-orbital, has significant electron density on both N and O, making both sites available for reaction with electrophiles.

-

Local Hardness: A concept derived from DFT, local hardness, can predict the more favorable reaction site. For this compound, calculations show the oxygen atom to be the "harder" nucleophilic center (O > N), suggesting it will react preferentially with "hard" electrophiles, while the nitrogen atom is the "softer" center.[4][6]

This dual reactivity allows OCN⁻ to form either isocyanates (R-N=C=O) via attack at the nitrogen or this compound esters (R-O-C≡N) via attack at the oxygen, depending on the nature of the electrophile and reaction conditions.[2]

Conclusion

Theoretical studies, primarily leveraging Density Functional Theory and high-level ab initio methods, have provided a detailed and quantitative picture of the electronic structure of the this compound anion. These computational approaches, validated by experimental data from photoelectron and vibrational spectroscopy, confirm its linear geometry and reveal a delocalized π-system. Key findings, such as the distribution of negative charge on the terminal atoms and the nature of the frontier molecular orbitals, directly explain the anion's characteristic ambident reactivity. The synergy between theory and experiment continues to deepen our understanding of this fundamental chemical species, aiding in the prediction and control of its chemical behavior.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. In the this compound ion, OCN-, carbon is the central atom. (d) - McMurry 8th Edition Ch 8 Problem 111 [pearson.com]

- 4. shd-pub.org.rs [shd-pub.org.rs]

- 5. researchgate.net [researchgate.net]

- 6. The cyanide, this compound, thiothis compound ambident anions: Structure, topological analysis of electron density and homolytic oxidative coupling regioselectivity | Journal of the Serbian Chemical Society [shd-pub.org.rs]

- 7. bromine.cchem.berkeley.edu [bromine.cchem.berkeley.edu]

- 8. researchgate.net [researchgate.net]

- 9. Khan Academy [khanacademy.org]

The Pivotal Role of Cyanate in Prebiotic Chemical Evolution: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the quest to understand the origins of life, the small, reactive molecule cyanate (B1221674) (NCO⁻) has emerged as a critical player in prebiotic chemical evolution. Its ability to act as a condensing and carbamoylating agent under plausible early Earth conditions positions it as a key intermediate in the synthesis of fundamental biomolecules. This technical guide provides an in-depth analysis of the multifaceted role of this compound, summarizing quantitative data, detailing experimental protocols for key reactions, and visualizing the intricate chemical pathways it mediates. Understanding the prebiotic significance of this compound not only illuminates the potential routes to the first life forms but also offers insights for the development of novel synthetic methodologies.

Introduction: The Prebiotic Plausibility of this compound

The presence of this compound on the early Earth is supported by multiple lines of evidence. It can be formed through the hydrolysis of cyanogen, a molecule produced in spark discharge experiments simulating prebiotic atmospheric conditions.[1][2] Furthermore, an equilibrium exists between urea (B33335) and ammonium (B1175870) this compound in aqueous solutions, providing a continuous, albeit low-concentration, source of this compound.[3][4] Meteorites, particularly carbonaceous chondrites, have been found to contain cyanide, a direct precursor to this compound, suggesting an extraterrestrial delivery route.[5][6][7]

Quantitative Data on this compound-Mediated Reactions

The following tables summarize key quantitative data from experimental studies on the role of this compound in prebiotic synthesis.

Table 1: this compound in Prebiotic Pyrimidine (B1678525) Synthesis

| Reaction | Reactants and Conditions | Product | Yield | Reference |

| Cytosine Synthesis | 1 M Urea + 1 M Cyanoacetylene (B89716), 100°C, 20 hr | Cytosine | 4.8% | [3] |

| Cytosine Synthesis | Concentrated urea solution with cyanoacetaldehyde | Cytosine | 30-50% | [1][8] |

| Cyanovinylurea Synthesis | 0.1 M Cyanoacetylene + 0.1 M this compound, pH 8, Room Temp., 9 days | Cyanovinylurea | 4.7% | |

| Cyanovinylurea Synthesis | 0.1 M Cyanoacetylene + 0.1 M Cyanogen, pH 8, Room Temp., 9 days | Cyanovinylurea | 3.0% | [3] |

| Cyanovinylurea Synthesis | 0.1 M Cyanoacetylene + 0.1 M Cyanoformamide, pH 8, Room Temp., 9 days | Cyanovinylurea | 2.9% | [3] |

Table 2: Urea-Ammonium this compound Equilibrium

| Parameter | Value | Conditions | Reference |

| Equilibrium Constant (Ke) | 1.04 x 10-4 | 60°C | [4] |

Table 3: this compound Hydrolysis Kinetics

| Reaction | Rate Law | Rate Constant (k) | Conditions | Reference |

| Hydrolysis in Pure Water | First-order | (2.67 ± 0.53) × 10-4 min-1 | 22°C | |

| Reaction with Ammonium | Second-order | (4.64 ± 0.93) × 10-4 M-1min-1 | 22°C |

Table 4: Cyanide Content in CM Chondrites

| Meteorite | Cyanide Concentration (nmol CN·g-1) | Reference |

| LEW 85311 | 2472 ± 38 | [5] |

| Murchison | 95 ± 1 | [5] |

Key Chemical Pathways Involving this compound

This compound's reactivity allows it to participate in several crucial prebiotic pathways, which are visualized below using the DOT language for Graphviz.

Urea-Cyanate Equilibrium: A Prebiotic Reservoir

Urea, formed from the hydrolysis of cyanamide (B42294) or directly in spark discharge experiments, exists in a dynamic equilibrium with ammonium this compound in aqueous solutions. This equilibrium serves as a persistent, low-level source of this compound for other prebiotic reactions.

This compound-Mediated Peptide Synthesis

This compound plays a crucial role in the formation of peptide bonds, a fundamental step towards the emergence of proteins. It reacts with amino acids to form N-carbamoyl amino acids, which can then be activated to form peptide linkages.

This compound in Prebiotic Nucleotide Synthesis

The phosphorylation of nucleosides to form nucleotides is a critical step in the formation of RNA and DNA. This compound acts as a condensing agent, facilitating this phosphorylation in the presence of phosphate (B84403) sources. This process can lead to the formation of key molecules like AMP, ADP, and ATP.

Prebiotic Synthesis of Pyrimidines

This compound is a key reactant in the proposed prebiotic synthesis of pyrimidine nucleobases, such as cytosine. It reacts with cyanoacetylene or its hydrolysis product, cyanoacetaldehyde, to form the pyrimidine ring structure.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound in a prebiotic context, based on available literature.

Synthesis of N-Carbamoyl Amino Acids

This protocol describes the synthesis of N-carbamoyl amino acids from amino acids and potassium this compound.[6][9][10]

-

Materials:

-

Amino acid (e.g., glycine, L-alanine)

-

Potassium this compound (KOCN)

-

Deionized water

-

Hydrochloric acid (HCl) for pH adjustment

-

pH meter

-

Reaction vessel (e.g., round-bottom flask with a stirrer)

-

Heating and stirring apparatus

-

-

Procedure:

-

Dissolve the desired amino acid in deionized water to a concentration of 0.1 M in the reaction vessel.

-

Add an equimolar amount of potassium this compound to the amino acid solution.

-

Adjust the pH of the reaction mixture to between 8.5 and 9.0 using a dilute HCl solution.

-

Heat the reaction mixture to a moderate temperature (e.g., 40-50°C) with continuous stirring.

-

Monitor the reaction progress over several hours using a suitable analytical technique (e.g., HPLC, as described in section 4.4).

-

Once the reaction is complete (as indicated by the consumption of the starting amino acid), cool the reaction mixture to room temperature.

-

The N-carbamoyl amino acid product can be isolated and purified using standard techniques such as crystallization or chromatography.

-

Prebiotic Synthesis of Cytosine

This protocol is based on the reaction of cyanoacetaldehyde with a concentrated urea solution, where this compound is in equilibrium.[1][3][8][11]

-

Materials:

-

Cyanoacetaldehyde

-

Urea

-

Deionized water

-

Sealed reaction tube

-

Oven or heating block

-

-

Procedure:

-

Prepare a concentrated aqueous solution of urea (e.g., 1 M or higher).

-

Add cyanoacetaldehyde to the urea solution to a final concentration of, for example, 0.1 M.

-

Transfer the reaction mixture to a sealed glass tube.

-

Heat the sealed tube at a constant temperature (e.g., 100°C) for an extended period (e.g., 20 hours).

-

After the heating period, allow the tube to cool to room temperature.

-

Open the tube and analyze the reaction mixture for the presence of cytosine using analytical techniques such as HPLC with UV detection or mass spectrometry.

-

This compound-Mediated Phosphorylation of Nucleosides

This protocol outlines a general procedure for the phosphorylation of a nucleoside using this compound as a condensing agent in a wet-dry cycle, which is considered a plausible prebiotic scenario.[12][13]

-

Materials:

-

Nucleoside (e.g., adenosine)

-

Sodium phosphate (NaH₂PO₄)

-

Potassium this compound (KOCN)

-

Deionized water

-

Reaction vial

-

Evaporation setup (e.g., a warm plate or vacuum desiccator)

-

-

Procedure:

-

Prepare an aqueous solution containing the nucleoside (e.g., 20 mM), sodium phosphate (e.g., 20 mM), and potassium this compound (e.g., 230 mM).

-

Adjust the pH of the solution to approximately 7.3.

-

Allow the solution to stand at room temperature for 24 hours to facilitate the formation of carbamoyl phosphate in situ.

-

Evaporate the solution to a paste-like consistency over 48 hours at room temperature.

-

To simulate a subsequent "wet" cycle, re-dissolve the paste in a fresh solution of potassium this compound.

-

Repeat the evaporation (drying) step.

-

After the desired number of wet-dry cycles, dissolve the final paste in water.

-

Analyze the sample for the presence of phosphorylated nucleosides (e.g., AMP, ADP, ATP) using techniques such as ³¹P NMR spectroscopy or HPLC-MS.

-

Analytical Methodology: HPLC Analysis of N-Carbamoyl Amino Acids

High-Performance Liquid Chromatography (HPLC) is a standard method for the analysis of N-carbamoyl amino acids.[10][14]

-

Instrumentation:

-

HPLC system with a UV detector

-

Reversed-phase C18 column

-

-

Mobile Phase:

-

A gradient of two solvents is typically used:

-

Solvent A: An aqueous buffer (e.g., 0.05 M sodium acetate, pH 6.4).

-

Solvent B: A mixture of acetonitrile (B52724) and water or methanol.

-

-

-

Procedure:

-

Prepare standards of the expected N-carbamoyl amino acids.

-

Filter the reaction mixture and standards through a 0.22 µm syringe filter before injection.

-

Inject a small volume (e.g., 10-20 µL) of the sample onto the HPLC column.

-

Run a gradient program, starting with a high percentage of Solvent A and gradually increasing the percentage of Solvent B to elute the compounds.

-

Monitor the elution of compounds using the UV detector at a suitable wavelength (e.g., 210 nm).

-

Identify and quantify the N-carbamoyl amino acids by comparing their retention times and peak areas to those of the prepared standards.

-

Conclusion and Future Directions

The evidence strongly supports a central role for this compound in the prebiotic synthesis of a diverse range of biomolecules essential for life. Its availability on the early Earth, coupled with its reactivity as a condensing and carbamoylating agent, makes it a compelling candidate for bridging the gap between simple inorganic molecules and the complex building blocks of life.

Future research should focus on several key areas:

-

Elucidating more detailed reaction mechanisms: While the overall pathways are understood, the precise mechanistic details of many this compound-mediated reactions under various prebiotic conditions remain to be fully elucidated.

-

Investigating the role of mineral catalysts: The influence of mineral surfaces, which were abundant on the early Earth, on the kinetics and selectivity of this compound reactions is an area ripe for further exploration.

-

Exploring this compound chemistry in complex prebiotic mixtures: Most studies have been conducted with a limited number of reactants. Investigating the reactivity of this compound in more complex, "messy" prebiotic soups will provide a more realistic picture of its role.

-

Developing more sensitive analytical techniques: The ability to detect and quantify this compound and its reaction products at very low concentrations will be crucial for understanding its role in dilute prebiotic environments.

By continuing to unravel the intricacies of this compound chemistry, the scientific community can move closer to a comprehensive understanding of the chemical origins of life.

References

- 1. researchgate.net [researchgate.net]

- 2. ntrs.nasa.gov [ntrs.nasa.gov]

- 3. Prebiotic cytosine synthesis: A critical analysis and implications for the origin of life - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Prebiotic phosphorylation enabled by microdroplets - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. DSpace [christie.openrepository.com]

- 8. semanticscholar.org [semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. Amino acid analysis by HPLC: optimized conditions for chromatography of phenylthiocarbamyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. deepdyve.com [deepdyve.com]

- 12. Prebiotic synthesis: phosphorylation in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. usp.org [usp.org]

An In-depth Technical Guide to the Natural Sources and Environmental Occurrence of Cyanate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyanate (B1221674) (OCN⁻), a reactive nitrogen-containing compound, is increasingly recognized for its significant role in biogeochemical cycles and as a potential nitrogen source for a diverse range of microorganisms. While historically studied in the context of industrial pollution and as a decomposition product of urea (B33335), recent research has illuminated its natural production pathways and widespread, albeit typically low-level, presence in various terrestrial and aquatic ecosystems. This technical guide provides a comprehensive overview of the natural sources, environmental occurrence, and key transformations of this compound, with a focus on the quantitative data, experimental methodologies, and biochemical pathways relevant to researchers, scientists, and professionals in drug development who may encounter this molecule in their studies.

Natural Sources of this compound

This compound is generated through both abiotic and biotic processes, contributing to a dynamic environmental pool.

1. Abiotic Formation:

-

Urea Decomposition: A primary abiotic source of this compound is the chemical decomposition of urea (CO(NH₂)₂), a widely used nitrogen fertilizer and a natural excretory product. In aqueous solutions, urea can slowly hydrolyze to ammonium (B1175870) and this compound. This process is temperature-dependent, with the transformation to ammonium this compound occurring at around 152°C, which further decomposes to ammonia (B1221849) and isocyanic acid (HNCO), the conjugate acid of this compound, at temperatures above 160°C[1].

-

Cyanide Oxidation: this compound is an oxidation product of cyanide (CN⁻)[2]. This can occur through reactions with various oxidizing agents present in the environment or through photochemical processes.

-

Photochemical Production from Dissolved Organic Matter (DOM): A significant source of this compound in marine and freshwater environments is the photochemical degradation of dissolved organic matter (DOM)[3][4][5]. Sunlight-induced reactions, particularly involving phytoplankton-derived DOM, can lead to the formation of this compound[3][4][5]. Studies have shown that the presence of certain nitrogen-containing compounds within DOM, such as peptides and small aromatic compounds, can enhance this compound production upon exposure to light[3][4].

2. Biotic Production:

-

Intracellular Metabolism: this compound is formed intracellularly as a byproduct of metabolic processes involving urea and carbamoyl (B1232498) phosphate[6].

-

Microbial Production: While many microorganisms are known to consume this compound, some are also capable of producing it. For instance, certain bacteria can produce cyanide, which can then be oxidized to this compound[7]. The enzymatic pathways for direct microbial production of this compound are an area of ongoing research.

Environmental Occurrence of this compound

This compound has been detected in a variety of environmental matrices, with concentrations varying depending on the proximity to sources and the prevailing biogeochemical conditions.

1. Aquatic Environments:

This compound is found in freshwater, estuarine, and marine ecosystems, typically at nanomolar concentrations[3].

-

Freshwater: Higher concentrations of this compound are often observed in freshwater environments, which may be linked to agricultural runoff containing urea-based fertilizers[3].

-

Estuarine and Coastal Waters: These areas can also exhibit elevated this compound levels due to inputs from both terrestrial sources and in-situ production from high biological productivity[3].

-

Marine Waters: In the open ocean, this compound concentrations are generally lower. However, photochemical production from DOM is a significant source, and this compound can be an important nitrogen source for marine microbes, especially in nitrogen-limited regions[3][4][5].

Table 1: this compound Concentrations in Various Aquatic Environments

| Environment | Concentration Range (nmol/L) | Reference |

| Freshwater (Florida, USA) | 4.17 - 18.7 | [3] |

| Estuarine (Chesapeake Bay Mouth, USA) | A few to tens of nanomoles | [3] |

| Coastal (Florida, USA) | 15.4 - 18.7 | [3] |

| Marine (North Atlantic Ocean) | Generally lower than coastal/estuarine | [3] |

| Wastewater Effluent | 0.1020 - 0.1200 (mg/L) | [8][9] |

| Drinking Water | 0.0008 - 0.0070 (mg/L) | [8][9] |

| Irrigation Water | 0.0077 - 0.0140 (mg/L) | [8][9] |

| Groundwater | 0.05 - 19.7 (mg/L as total cyanide) | [10] |

2. Terrestrial Environments:

In soils, this compound is present at low concentrations but is actively cycled by microorganisms[11].

-

Agricultural Soils: The application of urea fertilizers can lead to a transient increase in this compound concentrations[12].

-

General Soil Environment: The average concentration of soil this compound has been reported to be around 33.6 (±8.1 SE) pmol g⁻¹ soil dry weight[11]. The availability and persistence of this compound in soil are influenced by pH, with greater stability at higher pH[11].

Table 2: this compound Concentrations in Soil

| Soil Type/Condition | Concentration Range | Reference |

| Various European Soils | Average of 33.6 (±8.1 SE) pmol g⁻¹ | [11] |

| Urea-amended Arable Soil | Peak of ~180 nM after 30h | [12] |

Key Biochemical Transformations

1. Microbial Assimilation and Degradation:

A wide array of microorganisms, including bacteria, archaea, and fungi, can utilize this compound as a source of nitrogen and, in some cases, carbon and energy. The key enzyme in this process is cyanase (this compound hydratase), which catalyzes the decomposition of this compound.

-

Cyanase Reaction: Cyanase catalyzes the bicarbonate-dependent conversion of this compound to ammonia and carbon dioxide[4]. The reaction proceeds in two steps: first, the enzymatic conversion of this compound and bicarbonate to carbamate (B1207046), followed by the spontaneous decomposition of carbamate to ammonia and carbon dioxide[4].

Equation 1: Cyanase-catalyzed reaction OCN⁻ + HCO₃⁻ + 2H⁺ → 2CO₂ + NH₃

dot

Caption: Enzymatic conversion of this compound by cyanase.

-

This compound Assimilation Pathways: In some bacteria, such as Pseudomonas pseudoalcaligenes CECT5344, a specific gene cluster (cynFABDS) is responsible for this compound transport and assimilation[6]. This allows the organism to use this compound as its sole nitrogen source.

dot

Caption: Microbial this compound assimilation pathway.

Experimental Protocols

Accurate quantification of this compound in environmental samples is crucial for understanding its biogeochemical cycling. Below are generalized protocols for the spectrophotometric and high-performance liquid chromatography (HPLC) determination of this compound.

1. Spectrophotometric Determination of this compound in Aqueous Samples

This method is based on the reaction of this compound with a specific reagent to produce a colored compound that can be quantified using a spectrophotometer.

-

Principle: Cyanide is first converted to thiothis compound, which then reacts with ferric ions to form a colored complex. The absorbance of this complex is measured.

-

Reagents:

-

Acetone

-

Sulfur solution (0.01 M in acetone)

-

Ferric chloride solution (6.0 mM)

-

Standard cyanide solutions

-

Sodium hydroxide (B78521) (NaOH) for sample preservation and absorption

-

Sulfuric acid (H₂SO₄) for distillation

-

-

Procedure:

-

Sample Collection and Preservation: Collect water samples and preserve by adding NaOH to raise the pH.

-

Distillation (for samples with interfering substances): Acidify the sample with H₂SO₄ and distill to separate cyanide as HCN gas. Trap the HCN in a NaOH solution.

-

Conversion to Thiothis compound: In a 10 mL volumetric flask, mix 3.0 mL of acetone, 2.0 mL of the sulfur solution, and 2.0 mL of the sample or standard solution.

-

Complexation: After 2 minutes, add 3.0 mL of the ferric chloride solution.

-

Measurement: Measure the absorbance of the resulting red ferric-thiothis compound complex at 465 nm using a spectrophotometer.

-

Quantification: Determine the this compound concentration from a calibration curve prepared with standard solutions.

-

dot

Caption: Workflow for spectrophotometric analysis of this compound.

2. HPLC Method for this compound Determination in Water and Soil Extracts

HPLC provides a more specific and sensitive method for this compound quantification.

-

Principle: Anion exchange chromatography is used to separate this compound from other anions in the sample, followed by detection using UV, conductivity, or amperometric detectors.

-

Instrumentation:

-

High-Performance Liquid Chromatograph (HPLC) system

-

Anion exchange column (e.g., Dionex IonPac AS17)

-

Guard column

-

Detectors (UV, conductivity, and/or amperometric)

-

-

Sample Preparation (Water):

-

Filter the water sample through a 0.22 µm filter.

-

Adjust the pH if necessary.

-

-

Sample Preparation (Soil):

-

Extraction: Extract a known weight of soil with a suitable solvent (e.g., 1 N NaOH or deionized water) by shaking.

-

Centrifugation and Filtration: Centrifuge the mixture and filter the supernatant through a 0.22 µm filter.

-

-

Chromatographic Conditions (Example):

-

Mobile Phase: A gradient of sodium hydroxide and acetonitrile.

-

Flow Rate: 1 mL/min.

-

Detection: UV, suppressed conductivity, and/or amperometric detection.

-

-

Quantification: Identify and quantify the this compound peak based on the retention time and response of known standards.

Logical Relationships of this compound Sources and Sinks

The environmental concentration of this compound is a result of the balance between its various formation and consumption pathways.

dot

Caption: Major sources and sinks of environmental this compound.

Conclusion

This compound is a ubiquitous, though often low-concentration, component of the nitrogen cycle in both terrestrial and aquatic ecosystems. Its formation from natural precursors like urea and dissolved organic matter, coupled with its role as a substrate for microbial metabolism, highlights its importance in biogeochemical processes. For researchers in environmental science and drug development, an understanding of the sources, occurrence, and analytical methods for this compound is essential for accurately interpreting environmental data and for assessing potential interactions of this reactive molecule in biological systems. The methodologies and pathways outlined in this guide provide a foundational understanding for further investigation into the multifaceted role of this compound in the environment.

References

- 1. youtube.com [youtube.com]

- 2. Structural mechanism of Escherichia coli cyanase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Cyanase - Wikipedia [en.wikipedia.org]

- 5. Frontiers | Unraveling sources of this compound in the marine environment: insights from this compound distributions and production during the photochemical degradation of dissolved organic matter [frontiersin.org]

- 6. This compound Assimilation by the Alkaliphilic Cyanide-Degrading Bacterium Pseudomonas pseudoalcaligenes CECT5344: Mutational Analysis of the cyn Gene Cluster - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Enzymatic Assimilation of Cyanide via Pterin-Dependent Oxygenolytic Cleavage to Ammonia and Formate in Pseudomonas fluorescens NCIMB 11764 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Determination of cyanide and nitrate concentrations in drinking, irrigation, and wastewaters - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

cyanate formation from urea decomposition in soil

An In-depth Technical Guide on the Formation of Cyanate (B1221674) from Urea (B33335) Decomposition in Soil

Abstract

Urea is the most widely used nitrogen fertilizer globally, and its transformation in soil is critical to nitrogen availability and loss. While the enzymatic hydrolysis of urea to ammonium (B1175870) by urease is the dominant and well-documented pathway, a secondary, non-enzymatic decomposition route resulting in the formation of this compound (NCO⁻) also occurs. Though present in low concentrations, this compound is a highly reactive and actively cycled nitrogen compound. This technical guide provides a comprehensive overview of the abiotic formation of this compound from urea in the soil environment. It details the chemical pathways, analyzes the key factors influencing its formation and persistence—such as pH and temperature—and presents quantitative data on its concentration and turnover rates. Furthermore, this guide outlines detailed experimental protocols for the extraction and quantification of soil this compound, and includes visualizations of the core chemical and experimental processes to support researchers, soil scientists, and environmental chemists.

Introduction: The Dual Fates of Urea in Soil

When urea [(NH₂)₂CO] is applied to soil, it undergoes two primary transformation pathways. The most rapid and biologically significant is the enzymatic hydrolysis catalyzed by the urease enzyme, which is ubiquitous in soils. This process converts urea into ammonium (NH₄⁺), a plant-available form of nitrogen.[1][2] However, a slower, purely chemical (abiotic) decomposition pathway also occurs, where urea is converted into ammonium this compound, which exists in equilibrium with ammonia (B1221849) (NH₃) and isocyanic acid (HNCO).[3][4] In aqueous soil solution, this results in the formation of the this compound ion (NCO⁻).

While this compound concentrations in soil are typically three orders of magnitude lower than ammonium or nitrate, its high reactivity and rapid turnover make it a significant, albeit transient, component of the soil nitrogen cycle.[5][6] Understanding the mechanisms of its formation is crucial for accurately modeling nitrogen dynamics and for assessing the potential phytotoxic effects of urea-derived this compound during fertilizer application.[7]

Chemical Pathways of Urea Decomposition in Soil

The fate of urea in soil is dictated by the competition between a rapid enzymatic pathway and a slower chemical equilibrium.

Pathway 1: Enzymatic Hydrolysis (Urease-Catalyzed)

The predominant pathway for urea breakdown is hydrolysis catalyzed by the nickel-containing enzyme urease, which is produced by a wide range of soil microorganisms and plants.[1][4] The reaction proceeds in two stages: first, urea is hydrolyzed to ammonia and carbamic acid. The carbamic acid intermediate is unstable and spontaneously decomposes to form a second molecule of ammonia and carbon dioxide.[4] This process is extremely efficient, with a half-life of about 20 milliseconds at 25°C.[4]

Reaction: (NH₂)₂CO + H₂O ---(Urease)--> NH₃ + NH₂COOH (Carbamic Acid) NH₂COOH ---> NH₃ + CO₂

Pathway 2: Abiotic Decomposition to Ammonium this compound

In parallel with enzymatic hydrolysis, urea in aqueous solution slowly decomposes via a non-catalyzed elimination reaction to form ammonium this compound (NH₄OCN).[3][8] This is an equilibrium reaction that favors urea, but provides a continuous, albeit small, source of this compound.[7][9] Ammonium this compound further dissociates into ammonium (NH₄⁺) and this compound (NCO⁻) ions.

Equilibrium Reaction: CO(NH₂)₂ ⇌ NH₄⁺ + NCO⁻

This abiotic pathway is significantly slower than the enzymatic one but is the direct source of this compound formation from urea in the soil matrix.[3]

Caption: Urea Decomposition Pathways in Soil